molecular formula C14H18O4 B12685921 2,2'-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran CAS No. 94278-20-3

2,2'-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran

Katalognummer: B12685921
CAS-Nummer: 94278-20-3
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: AAYXEQGKAQUIMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran is an organic compound with the molecular formula C14H18O4 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of two furan rings connected by a bis(oxymethylene) bridge with a 2-methylpropylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran typically involves the reaction of furan derivatives with appropriate reagents to form the bis(oxymethylene) bridge. One common method involves the use of formaldehyde and a suitable catalyst to facilitate the formation of the oxymethylene linkages. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of 2,2’-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and increase efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2,2’-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of 2,2’-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran depend on the specific reaction type. Oxidation reactions may yield furan derivatives with additional oxygen-containing functional groups, while reduction reactions can produce more saturated compounds. Substitution reactions result in furan derivatives with new functional groups attached to the furan rings .

Wissenschaftliche Forschungsanwendungen

2,2’-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,2’-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2’-[(2-Ethylpropylidene)bis(oxymethylene)]bisfuran
  • 2,2’-[(2-Propylidene)bis(oxymethylene)]bisfuran
  • 2,2’-[(2-Butylidene)bis(oxymethylene)]bisfuran

Uniqueness

2,2’-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran is unique due to its specific structural features, including the 2-methylpropylidene group and the bis(oxymethylene) bridge. These features confer distinct chemical and physical properties, making it suitable for various specialized applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for unique applications in research and industry .

Eigenschaften

CAS-Nummer

94278-20-3

Molekularformel

C14H18O4

Molekulargewicht

250.29 g/mol

IUPAC-Name

2-[[1-(furan-2-ylmethoxy)-2-methylpropoxy]methyl]furan

InChI

InChI=1S/C14H18O4/c1-11(2)14(17-9-12-5-3-7-15-12)18-10-13-6-4-8-16-13/h3-8,11,14H,9-10H2,1-2H3

InChI-Schlüssel

AAYXEQGKAQUIMA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(OCC1=CC=CO1)OCC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.